6-(Aminomethyl)-2-methylnonan-5-ol
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Overview
Description
6-(Aminomethyl)-2-methylnonan-5-ol is an organic compound characterized by the presence of an aminomethyl group and a hydroxyl group on a nonane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Aminomethyl)-2-methylnonan-5-ol can be achieved through several methods. One common approach involves the Mannich reaction, where a primary or secondary amine reacts with formaldehyde and a compound containing an active hydrogen atom, such as a hydroxyl group . The reaction typically occurs under mild conditions, often in the presence of a catalyst to enhance the yield and selectivity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale Mannich reactions using continuous flow reactors to ensure consistent product quality and high throughput. The use of catalysts and optimized reaction conditions can further improve the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
6-(Aminomethyl)-2-methylnonan-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce various amine derivatives .
Scientific Research Applications
6-(Aminomethyl)-2-methylnonan-5-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of surfactants and other industrial chemicals .
Mechanism of Action
The mechanism of action of 6-(Aminomethyl)-2-methylnonan-5-ol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity or altering their function. The hydroxyl group can also participate in hydrogen bonding, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
6-(Aminomethyl)-2-methylnonan-5-ol: shares structural similarities with other aminomethyl derivatives, such as 2,6-dihydroxynaphthalene and its aminomethyl derivatives.
Naphthalene Derivatives: These compounds also contain aminomethyl groups and exhibit similar reactivity and applications.
Uniqueness
This compound is unique due to its specific nonane backbone, which imparts distinct physical and chemical properties compared to other aminomethyl derivatives. This uniqueness makes it valuable for specific applications in organic synthesis and medicinal chemistry .
Properties
Molecular Formula |
C11H25NO |
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Molecular Weight |
187.32 g/mol |
IUPAC Name |
6-(aminomethyl)-2-methylnonan-5-ol |
InChI |
InChI=1S/C11H25NO/c1-4-5-10(8-12)11(13)7-6-9(2)3/h9-11,13H,4-8,12H2,1-3H3 |
InChI Key |
XWBSIFWLSRAKFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CN)C(CCC(C)C)O |
Origin of Product |
United States |
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